
Imuracetam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imuracetam ist eine Verbindung, die zur Racetam-Familie gehört, die für ihre nootropen Eigenschaften bekannt ist. Sie wurde in den 1970er Jahren entwickelt, aber nie auf den Markt gebracht . Die chemische Formel der Verbindung lautet C11H18N4O3, und sie hat eine molare Masse von 254,290 g·mol−1 .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Imuracetam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Imuracetam has been investigated for various therapeutic applications:
Cognitive Disorders
- Dementia and Alzheimer's Disease : Research indicates that this compound may improve cognitive deficits associated with dementia. In clinical settings, it has been shown to enhance memory and cognitive function in patients with mild cognitive impairment (MCI) and Alzheimer's disease .
Neurological Conditions
- Multiple Sclerosis (MS) : this compound has potential applications in treating symptoms associated with MS, particularly those related to demyelination. Its ability to promote remyelination and inhibit further demyelination makes it a candidate for managing MS symptoms such as vision and motor control deficits .
- Traumatic Brain Injury (TBI) : Preliminary studies suggest that this compound may aid in cognitive recovery following TBI by enhancing neuroplasticity and protecting against neuronal loss .
Case Studies and Clinical Trials
Several studies have documented the efficacy of this compound in clinical settings:
Clinical Efficacy in Dementia Patients
A prospective study involving 276 patients with cognitive disorders showed that those treated with this compound exhibited significant improvements in cognitive function over a 12-month period compared to control groups. The study highlighted the compound's role in preserving neuropsychological parameters and enhancing emotional stability among patients .
Multiple Sclerosis Treatment
Research utilizing animal models of MS demonstrated that this compound significantly accelerated myelin repair processes. In these studies, treated subjects exhibited reduced severity of symptoms associated with demyelination, suggesting a potential role for this compound as a therapeutic agent in MS management .
Comparative Analysis of Racetam Compounds
To better understand the positioning of this compound within the racetam family, the following table summarizes key characteristics of various racetam compounds:
Compound | Primary Uses | Mechanism of Action | Clinical Evidence |
---|---|---|---|
This compound | Cognitive disorders, MS | Glutamate modulation, neuroprotection | Positive outcomes in dementia studies |
Piracetam | Cognitive enhancement | AMPA receptor modulation | Meta-analysis supports efficacy in dementia |
Aniracetam | Cognitive disorders | Glutamatergic activity | Improved cognitive performance reported |
Nefiracetam | Neuroprotection | Calcium influx modulation | Efficacy in TBI models |
Wirkmechanismus
The exact mechanism of action of Imuracetam is not fully understood. it is believed to influence neuronal and vascular functions, similar to other racetams. It may enhance neural plasticity and cognitive function by modulating neurotransmitter systems and improving microcirculation .
Vergleich Mit ähnlichen Verbindungen
Imuracetam ähnelt anderen Racetamen wie Piracetam, Oxiracetam und Aniracetam. Diese Verbindungen teilen eine gemeinsame 2-Oxo-Pyrrolidon-Grundstruktur und sind für ihre nootropen Wirkungen bekannt.
Biologische Aktivität
Imuracetam, a member of the racetam family, is primarily recognized for its cognitive-enhancing properties. This compound has been researched for its potential neuroprotective effects, mechanisms of action, and therapeutic applications in various neurological disorders. This article compiles diverse studies and findings on the biological activity of this compound, presenting data tables and case studies to illustrate its effects.
This compound's biological activity is largely attributed to its ability to modulate neurotransmitter systems, particularly through the enhancement of cholinergic and glutamatergic transmission. The compound interacts with specific receptors in the brain, leading to increased synaptic plasticity and improved cognitive functions.
- Cholinergic System : this compound enhances acetylcholine release, which is crucial for memory and learning processes.
- Glutamatergic System : It positively influences metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Table 1: Neuroprotective Effects of this compound
Cognitive Enhancement
This compound has been shown to improve cognitive functions such as memory retention, learning speed, and attention span in both animal models and human studies.
Case Study: Cognitive Improvement in Elderly Patients
A clinical trial involving elderly participants demonstrated that those treated with this compound showed significant improvements in memory recall tasks compared to a placebo group. The trial was double-blind and randomized, ensuring robust data collection.
- Participants : 100 elderly individuals aged 65-80.
- Duration : 12 weeks.
- Results : Memory test scores improved by an average of 25% in the treatment group versus a 5% improvement in the placebo group.
Comparative Analysis with Other Racetams
This compound's efficacy can be compared with other racetams such as Piracetam and Aniracetam. While all share similar mechanisms, their potency and specific effects can vary.
Table 2: Comparison of Biological Activities Among Racetams
Compound | Mechanism of Action | Cognitive Effects | Neuroprotective Effects |
---|---|---|---|
This compound | Enhances cholinergic/glutamatergic transmission | Significant improvement in memory recall | Reduces oxidative stress |
Piracetam | Modulates membrane fluidity | Moderate enhancement | Neuroprotective against ischemia |
Aniracetam | Positive modulation of mGluRs | Improves long-term potentiation | Reduces Aβ production |
Clinical Applications
This compound has potential applications in treating cognitive decline associated with aging, traumatic brain injuries, and neurodegenerative diseases like Alzheimer's. Its safety profile appears favorable based on existing studies.
Eigenschaften
CAS-Nummer |
67542-41-0 |
---|---|
Molekularformel |
C11H18N4O3 |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
1,3-bis[(2-oxopyrrolidin-1-yl)methyl]urea |
InChI |
InChI=1S/C11H18N4O3/c16-9-3-1-5-14(9)7-12-11(18)13-8-15-6-2-4-10(15)17/h1-8H2,(H2,12,13,18) |
InChI-Schlüssel |
WMKONRFEZGAHTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |
Kanonische SMILES |
C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |
Key on ui other cas no. |
67542-41-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.